molecular formula C5H10N2O B2365733 3-Amino-3-methylpyrrolidin-2-one CAS No. 105433-86-1

3-Amino-3-methylpyrrolidin-2-one

Cat. No. B2365733
CAS RN: 105433-86-1
M. Wt: 114.148
InChI Key: ADCBCVDWUYMSGD-UHFFFAOYSA-N
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Description

3-Amino-3-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 . It is used for research purposes .


Synthesis Analysis

Pyrrolidine compounds, including 3-Amino-3-methylpyrrolidin-2-one, are often synthesized through ring construction from different cyclic or acyclic precursors . The synthetic strategy for similar compounds often involves the preparation of NHTf-substituted pyrrolidines in high-yielding steps from the corresponding aldehydes .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine compounds, including 3-Amino-3-methylpyrrolidin-2-one, can undergo various chemical reactions. These include addition, nucleophilic substitution, elimination, and reduction, as well as the protection of the lactamic nitrogen .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrrolidin-2-one is a five-membered lactam found in both natural and synthetic compounds. Researchers have synthesized various pyrrolone and pyrrolidinone derivatives, which serve as versatile lead compounds for designing bioactive agents. These derivatives exhibit diverse biological activities, including:

  • Anti-HCV Activity : Some derivatives demonstrate activity against the hepatitis C virus (HCV) .

Polymer Chemistry and Materials

Researchers investigate the use of pyrrolidin-2-one derivatives in polymerization reactions, potentially leading to novel polymers with tailored properties.

Mechanism of Action

While the specific mechanism of action for 3-Amino-3-methylpyrrolidin-2-one is not mentioned in the papers retrieved, pyrrolidine compounds are known to bind to enantioselective proteins . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Safety and Hazards

While specific safety data for 3-Amino-3-methylpyrrolidin-2-one was not found, it’s important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment and following safe handling and storage procedures .

Future Directions

The future directions for research on 3-Amino-3-methylpyrrolidin-2-one and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in medicinal chemistry . The compound is available for purchase, indicating ongoing interest in its study.

properties

IUPAC Name

3-amino-3-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(6)2-3-7-4(5)8/h2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCBCVDWUYMSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methylpyrrolidin-2-one

CAS RN

105433-86-1
Record name 3-amino-3-methylpyrrolidin-2-one
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